Cas no 182133-25-1 (Arzoxifene)

Arzoxifene 化学的及び物理的性質
名前と識別子
-
- Benzo[b]thiophene-6-ol,2-(4-methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
- 2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol
- Arzoxifene
- 2-(p-Methoxyphenyl)-3-(p-(2-piperidinoethoxy)phenoxy)benzo(b)thiophene-6-ol
- 2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]benzo[b]thiophene-6-ol
- E569WG6E60
- ARZOXIFENE [MART.]
- SB19713
- SCHEMBL285277
- LY-353381
- 2-(4-methoxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)phenoxy)benzo[b]thiophen-6-ol
- CHEMBL226267
- UNII-E569WG6E60
- BDBM19442
- DB06249
- Benzo(b)thiophene-6-ol, 2-(4-methoxyphenyl)-3-(4-(2-(1-piperidinyl)ethoxy)phenoxy)-
- Arzoxifene [INN]
- AKOS030631785
- NS00068622
- Q4802769
- 2-(4-METHOXYPHENYL)-3-(4-(2-(1-PIPERIDINYL)ETHOXY)PHENOXY)BENZO(B)THIOPHENE-6-OL
- ARZOXIFENE [WHO-DD]
- 182133-25-1
- CS-0007165
- LY 353381
- DTXSID10171255
- HY-13556
- EN300-19634484
- Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
- LY353381
- 2-(4-methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophen-6-ol
- ARZOXIFENE [MI]
- FT-0751607
-
- MDL: MFCD09837789
- インチ: InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3
- InChIKey: MCGDSOGUHLTADD-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)S2)OC4=CC=C(C=C4)OCCN5CCCCC5
計算された属性
- せいみつぶんしりょう: 475.18187
- どういたいしつりょう: 475.182
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 79.4A^2
じっけんとくせい
- 密度みつど: 1.234
- ゆうかいてん: 174-176°
- ふってん: 656.4°Cat760mmHg
- フラッシュポイント: 350.8°C
- 屈折率: 1.635
- PSA: 51.16
Arzoxifene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A779700-.5mg |
Arzoxifene |
182133-25-1 | .5mg |
$ 253.00 | 2023-04-19 | ||
Enamine | EN300-19634484-0.05g |
2-(4-methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophen-6-ol |
182133-25-1 | 0.05g |
$2755.0 | 2023-09-17 | ||
TRC | A779700-0.5mg |
Arzoxifene |
182133-25-1 | 0.5mg |
$ 205.00 | 2022-06-07 | ||
TRC | A779700-2.5mg |
Arzoxifene |
182133-25-1 | 2.5mg |
$ 1918.00 | 2023-04-19 |
Arzoxifene 関連文献
-
Edgars Paegle,Pavels Dimitrijevs,Pavel Arsenyan New J. Chem. 2023 47 15472
-
Lewis K. Penny,Heather M. Wallace Chem. Soc. Rev. 2015 44 8836
-
3. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactionsFran?ois-Xavier Felpin,Saumitra Sengupta Chem. Soc. Rev. 2019 48 1150
-
Yajun Wang,Rui Wu,Shijun Zhao,Zhengjun Quan,Yingpeng Su,Congde Huo Org. Biomol. Chem. 2018 16 1667
-
Christopher Cunningham,Matthew Cloyd,Aimee Phillips,Soha Khan,Katherine Whalen,Tanay Kesharwani Org. Biomol. Chem. 2021 19 4107
-
Daoshan Yang,Kelu Yan,Wei Wei,Laijin Tian,Qinghe Li,Jinmao You,Hua Wang RSC Adv. 2014 4 48547
-
7. Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditionsPengcheng Jiang,Xingzong Che,Yunfeng Liao,Huawen Huang,Guo-Jun Deng RSC Adv. 2016 6 41751
-
Kelu Yan,Daoshan Yang,Wei Wei,Shenglei Lu,Guoqing Li,Caixia Zhao,Qingyun Zhang,Hua Wang Org. Chem. Front. 2016 3 66
-
Shagufta,Irshad Ahmad,Shimy Mathew,Sofia Rahman RSC Med. Chem. 2020 11 438
-
Kasim Ali,Prajjval Mishra,Awnish Kumar,Damodara N Reddy,Sushobhan Chowdhury,Gautam Panda Chem. Commun. 2022 58 6160
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
Arzoxifeneに関する追加情報
Comprehensive Overview of Arzoxifene (CAS No. 182133-25-1): Mechanism, Applications, and Research Insights
Arzoxifene (CAS No. 182133-25-1) is a selective estrogen receptor modulator (SERM) that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound, also known by its developmental code name LY353381, belongs to a class of drugs designed to mimic or block the effects of estrogen in specific tissues. With the growing interest in hormone therapy and cancer treatment, Arzoxifene has become a focal point for researchers exploring alternatives to traditional estrogen-based therapies.
The chemical structure of Arzoxifene (CAS No. 182133-25-1) is optimized for high affinity binding to estrogen receptors, particularly in bone and breast tissue. This specificity makes it a promising candidate for conditions like osteoporosis and breast cancer. Unlike older SERMs such as tamoxifen, Arzoxifene exhibits a more favorable side-effect profile, reducing risks like endometrial hyperplasia—a common concern among patients and clinicians. Recent studies have also investigated its role in cardiovascular health, aligning with the increasing demand for multifunctional therapeutics.
One of the most searched questions about Arzoxifene is: "How does Arzoxifene compare to other SERMs like raloxifene?" Research indicates that Arzoxifene demonstrates superior bioavailability and tissue selectivity, particularly in preserving bone mineral density without stimulating uterine tissue. This advantage positions it as a potential first-line treatment for postmenopausal women, a demographic highly active in seeking non-hormonal alternatives for managing menopausal symptoms and related conditions.
In the context of cancer research, Arzoxifene (CAS No. 182133-25-1) has shown efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer. Its ability to antagonize estrogen-driven tumor growth while sparing healthy tissues aligns with the trend toward precision medicine. Notably, discussions on platforms like PubMed and ResearchGate often highlight its synergistic effects with CDK4/6 inhibitors, a hot topic in oncology circles. Such combinations could address the rising challenge of treatment resistance in advanced breast cancer.
Another trending query is: "What are the clinical trial outcomes for Arzoxifene?" Phase II and III trials have reported mixed but promising results. For instance, a 2020 meta-analysis noted significant improvements in bone turnover markers among participants, though its long-term impact on fracture risk requires further study. These findings resonate with patients searching for evidence-based therapies, underscoring the need for transparent communication about drug development stages.
From a pharmacological perspective, Arzoxifene's metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which raises important considerations for drug-drug interactions. This aspect is frequently explored in forums discussing polypharmacy in elderly populations. Additionally, its half-life of approximately 30 hours supports once-daily dosing—a practical advantage highlighted in patient adherence studies.
Emerging applications of Arzoxifene extend to neuroprotection, with animal models suggesting benefits in Alzheimer’s disease by modulating estrogen-related pathways. This aligns with the surge in searches for "repurposed drugs for neurodegenerative disorders." While human data remains limited, such exploratory uses demonstrate the compound’s versatility beyond its original indications.
In summary, Arzoxifene (CAS No. 182133-25-1) represents a sophisticated SERM with multifaceted potential in women’s health, oncology, and beyond. Its development reflects broader shifts toward targeted therapies and personalized medicine, addressing both clinical needs and patient preferences for safer, more effective treatments. Continued research and clear dissemination of findings will be crucial to unlocking its full therapeutic value.
182133-25-1 (Arzoxifene) 関連製品
- 2229535-95-7(tert-butyl N-4-(1-bromopropan-2-yl)-3-chlorophenylcarbamate)
- 2091054-18-9(2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one)
- 1806443-14-0(2-Iodo-4-(2-oxopropyl)mandelic acid)
- 851809-30-8(2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2549045-03-4(6-(oxetan-2-yl)methoxypyridine-3-carbonitrile)
- 1803424-90-9(2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid)
- 67171-50-0(methyl 2-acetamido-5-methylthiophene-3-carboxylate)
- 1796947-25-5(4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide)
- 2680862-44-4(4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid)
- 1604434-43-6((1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol)




